molecular formula C14H13F3N2O3S B4750782 ethyl 4-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}-3-oxobutanoate

ethyl 4-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}-3-oxobutanoate

Cat. No. B4750782
M. Wt: 346.33 g/mol
InChI Key: QSKMFHRTFWJYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}-3-oxobutanoate, commonly known as ECT, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in biochemical and physiological research. ECT is a thiolactone derivative of pyridine and is known to exhibit potent biological activity.

Mechanism of Action

The mechanism of action of ECT is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the biosynthesis of prostaglandins. Prostaglandins are known to play a critical role in inflammation and pain, and their inhibition by ECT is believed to be responsible for its anti-inflammatory and analgesic properties. ECT has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
ECT has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-tumor properties. It is known to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to play a critical role in inflammation and pain. Additionally, ECT has been shown to inhibit the growth of cancer cells by inducing apoptosis. ECT has also been shown to have a positive effect on wound healing and tissue repair.

Advantages and Limitations for Lab Experiments

The advantages of using ECT in lab experiments include its potent biological activity, its ability to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, and its ability to induce apoptosis in cancer cells. However, the limitations of using ECT in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on ECT. One potential area of research is the development of new analogs of ECT with improved potency and selectivity. Another potential area of research is the identification of new targets for ECT, which could lead to the development of new therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of ECT and its potential toxicity.

Scientific Research Applications

ECT has been extensively studied for its potential applications in biochemical and physiological research. It is known to exhibit potent anti-inflammatory, anti-cancer, and anti-tumor properties. ECT has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to play a critical role in inflammation and pain. Additionally, ECT has been shown to inhibit the growth of cancer cells by inducing apoptosis.

properties

IUPAC Name

ethyl 4-[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O3S/c1-3-22-12(21)5-9(20)7-23-13-10(6-18)8(2)4-11(19-13)14(15,16)17/h4H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKMFHRTFWJYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=C(C(=CC(=N1)C(F)(F)F)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}-3-oxobutanoate
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ethyl 4-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}-3-oxobutanoate
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ethyl 4-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}-3-oxobutanoate
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ethyl 4-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}-3-oxobutanoate

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